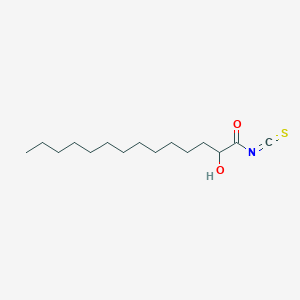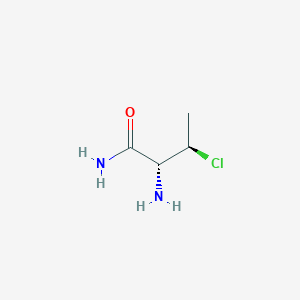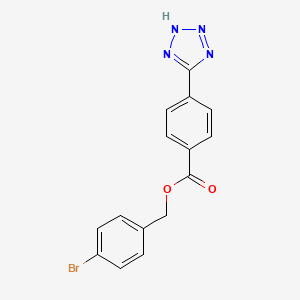![molecular formula C8H7ClN2O B12537429 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-Óxido de 4-cloro-3-metil-1H-pirrolo[2,3-b]piridina es un compuesto heterocíclico que pertenece a la familia de las pirrolopiridinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piridina fusionado a un anillo de pirrol, con un átomo de cloro en la posición 4, un grupo metilo en la posición 3 y un grupo óxido en la posición 7. Esta disposición estructural confiere al compuesto propiedades químicas y biológicas distintivas, convirtiéndolo en objeto de interés en diversos campos científicos.
Métodos De Preparación
La síntesis de 7-Óxido de 4-cloro-3-metil-1H-pirrolo[2,3-b]piridina se puede lograr a través de varias rutas sintéticas. Un método común involucra la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, la reacción de 4-cloro-3-metilpiridina con un agente oxidante adecuado puede producir el compuesto deseado. Los métodos de producción industrial pueden implicar el uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto .
Análisis De Reacciones Químicas
El 7-Óxido de 4-cloro-3-metil-1H-pirrolo[2,3-b]piridina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden emplear para eliminar el grupo óxido o reducir otros grupos funcionales presentes en la molécula.
Sustitución: El átomo de cloro en la posición 4 se puede sustituir por otros grupos mediante reacciones de sustitución nucleofílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio.
Aplicaciones Científicas De Investigación
El 7-Óxido de 4-cloro-3-metil-1H-pirrolo[2,3-b]piridina tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en la orientación de vías moleculares específicas involucradas en las enfermedades.
Industria: Se utiliza en el desarrollo de materiales novedosos y como intermedio en la síntesis de productos farmacéuticos y agroquímicos
Mecanismo De Acción
El mecanismo de acción del 7-Óxido de 4-cloro-3-metil-1H-pirrolo[2,3-b]piridina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe los receptores del factor de crecimiento de fibroblastos (FGFR), que desempeñan un papel crucial en la proliferación y supervivencia celular. Al unirse a estos receptores, el compuesto puede interrumpir las vías de señalización, lo que lleva a la inhibición del crecimiento de las células cancerosas y la inducción de la apoptosis .
Comparación Con Compuestos Similares
El 7-Óxido de 4-cloro-3-metil-1H-pirrolo[2,3-b]piridina se puede comparar con otros compuestos similares, como:
1H-pirrolo[2,3-b]piridina: Carece de los grupos cloro y metilo, lo que da como resultado diferentes propiedades químicas y biológicas.
4-Cloro-1H-pirrolo[2,3-b]piridina: Estructura similar pero sin el grupo metilo, lo que afecta su reactividad y aplicaciones.
3-Metil-1H-pirrolo[2,3-b]piridina:
Propiedades
IUPAC Name |
4-chloro-7-hydroxy-3-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-5-4-10-8-7(5)6(9)2-3-11(8)12/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFGFWBKDCHWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C1=C(C=CN2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)


![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
